molecular formula C20H22N2O6S B2403171 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954713-35-0

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2403171
CAS RN: 954713-35-0
M. Wt: 418.46
InChI Key: SBWHORJATSVHAV-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxyphenyl group, a pyrrolidinone ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidinone ring could undergo hydrolysis under acidic or basic conditions. The sulfonamide group could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .

Scientific Research Applications

Enzyme Inhibition Studies

Compounds containing the chemical structure of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been extensively studied for their enzyme inhibitory potential. One study synthesized a series of sulfonamides with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). Molecular docking results were consistent with the enzyme inhibition data, supporting the potential use of these compounds in targeting specific enzymatic pathways (Abbasi et al., 2019).

Antimicrobial and Hemolytic Activities

Another study focused on synthesizing N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were tested for their antimicrobial and hemolytic activities. It was found that certain derivatives demonstrated proficient antimicrobial activities, and good activity against selected bacterial and fungal species was observed. Computational docking against enzymes like lipoxygenase (LOX), BChE, and AChE highlighted the importance of sulfonamides in enzyme inhibition (Irshad, 2018).

Potential in Antibacterial Treatment

Research into N-substituted sulfonamides bearing the benzodioxane moiety revealed their potential as antibacterial agents. The synthesis process of these compounds and their spectral characterization led to the discovery of their potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The presence of the methoxyphenyl and sulfonamide groups suggests that it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-16-4-2-15(3-5-16)22-13-14(10-20(22)23)12-21-29(24,25)17-6-7-18-19(11-17)28-9-8-27-18/h2-7,11,14,21H,8-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHORJATSVHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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